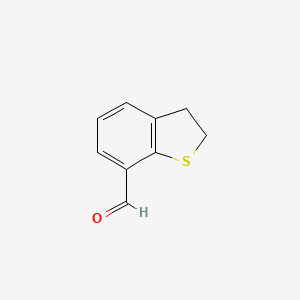
2,3-Dihydro-1-benzothiophene-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrobenzo[b]thiophene-7-carboxaldehyde is a heterocyclic compound containing a sulfur atom within its structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of the carboxaldehyde group at the 7th position adds to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzo[b]thiophene-7-carboxaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction is a well-known method for synthesizing thiophene derivatives . This reaction typically involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.
Industrial Production Methods: Industrial production of 2,3-dihydrobenzo[b]thiophene-7-carboxaldehyde may involve large-scale application of the Gewald reaction or other cyclization methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzo[b]thiophene-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve substitution on the thiophene ring.
Major Products Formed:
Oxidation: 2,3-Dihydrobenzo[b]thiophene-7-carboxylic acid.
Reduction: 2,3-Dihydrobenzo[b]thiophene-7-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Dihydrobenzo[b]thiophene-7-carboxaldehyde has significant applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydrobenzo[b]thiophene-7-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
2-Thiophenecarboxaldehyde: Similar structure but lacks the dihydrobenzo ring.
2,3-Dihydrobenzo[b]thiophene-1,1-dioxide: Contains an additional oxygen atom, leading to different reactivity and properties.
Uniqueness: 2,3-Dihydrobenzo[b]thiophene-7-carboxaldehyde is unique due to the combination of the thiophene ring and the carboxaldehyde group, which provides a versatile platform for various chemical transformations and applications. Its structure allows for specific interactions in biological systems and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8OS |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2,3-dihydro-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C9H8OS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2 |
InChI Key |
CYOGOUIOPPJJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1C=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




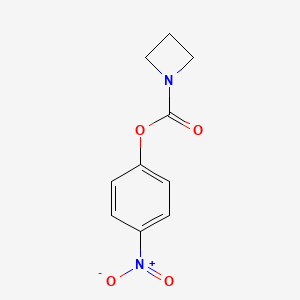

![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)

![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
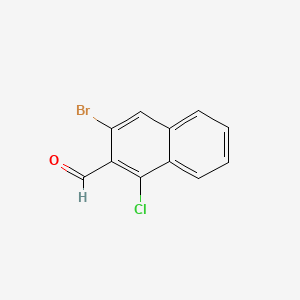
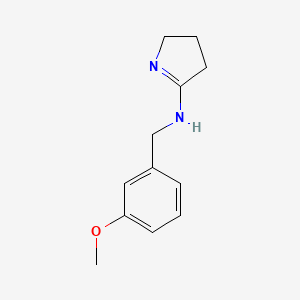

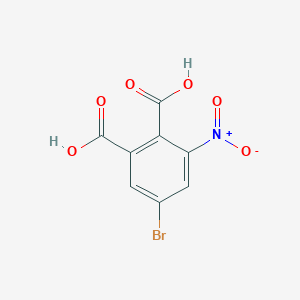
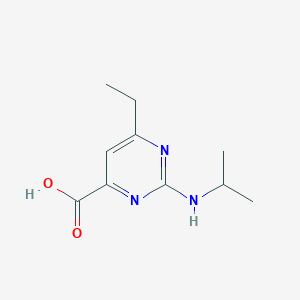
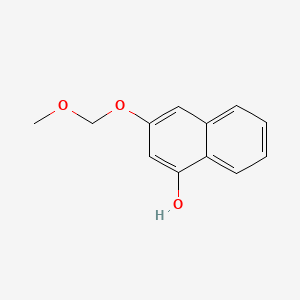
![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
